Marsupsin

Description

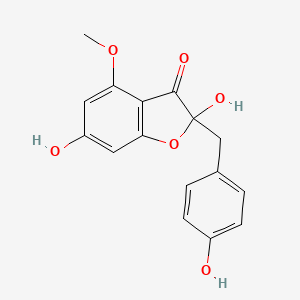

Structure

3D Structure

Properties

CAS No. |

83889-80-9 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1 |

InChI Key |

IQTGAKWQIFFPQX-MRXNPFEDSA-N |

SMILES |

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |

Synonyms |

marsupsin |

Origin of Product |

United States |

Foundational & Exploratory

Marsupsin from Pterocarpus marsupium: A Technical Guide to Its Discovery, Isolation, and Pharmacological Activity

Abstract: Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijayasar, has a long history in traditional Ayurvedic medicine for the management of diabetes. Scientific inquiry into its efficacy has led to the isolation of several bioactive phenolic compounds, among which Marsupsin, a novel benzofuranone, has been identified as a key antihyperglycemic agent. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the heartwood of Pterocarpus marsupium. It details the experimental protocols for extraction and purification, presents quantitative data on its pharmacological activity, and visualizes the experimental workflow and its proposed signaling pathway for researchers, scientists, and drug development professionals.

Introduction: From Traditional Remedy to Modern Drug Target

Pterocarpus marsupium is a deciduous tree native to India, Nepal, and Sri Lanka, highly valued in traditional medicine systems.[1][2] The heartwood, in particular, is reputed for its anti-diabetic properties.[3][4] Traditionally, water stored overnight in a tumbler made from the heartwood is consumed to control blood sugar levels.[2][5] This historical use has prompted modern scientific investigation to identify the specific phytochemicals responsible for these therapeutic effects.

Research has revealed a wealth of polyphenolic compounds within the plant, including pterostilbene, pterosupin, and (-)-epicatechin.[5][6] Among these, this compound has emerged as a significant constituent with potent blood glucose-lowering capabilities, making it a compound of high interest for the development of novel antidiabetic drugs.[6][7]

This compound: A Bioactive Benzofuranone

This compound is chemically characterized as a 2-hydroxy-2-benzyl-3(2H)-benzofuranone. It is one of the key phenolic constituents isolated from the heartwood of P. marsupium and has been demonstrated to possess significant antihyperglycemic activity.[8] Its discovery has substantiated the plant's traditional use and provided a specific molecular target for further pharmacological development.

Discovery and Isolation Protocol

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification. The general protocol is based on methods described for the separation of phenolic constituents from P. marsupium heartwood.[1][5]

Experimental Protocol: Isolation of this compound

-

Plant Material Preparation: The heartwood of Pterocarpus marsupium is collected, shade-dried, and coarsely powdered to increase the surface area for extraction.

-

Initial Extraction: The powdered heartwood is subjected to extraction with a suitable solvent. While various methods like infusion and decoction are used traditionally, laboratory isolation often employs organic solvents.[5] An ethyl acetate extraction has been shown to successfully isolate this compound among other phenolic compounds.[1][5]

-

Solvent Partitioning: The crude ethyl acetate extract is concentrated under reduced pressure. The resulting residue is then suspended in water and successively partitioned with different solvents to separate compounds based on polarity. This compound, along with other phenols like pterostilbene and pterosupin, is found in the ethyl acetate fraction.[5]

-

Chromatographic Purification: The concentrated ethyl acetate fraction is subjected to column chromatography over silica gel.[9] The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with ethyl acetate.[10]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[9] Fractions showing a prominent spot corresponding to pure this compound are pooled.

-

Final Purification: The pooled fractions are concentrated, and the residue may be further purified by recrystallization or flash chromatography to yield pure this compound.[10]

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound from P. marsupium heartwood.

Pharmacological Activity of this compound

The primary therapeutic value of this compound lies in its potent antihyperglycemic effect. Studies have validated this activity in preclinical animal models of diabetes.

Antihyperglycemic Effects

In studies using streptozotocin-induced hyperglycemic rats, intraperitoneal administration of this compound significantly lowered blood glucose levels.[8][11] The effect was reported to be comparable to that of metformin, a widely used first-line medication for type 2 diabetes.[7][8] This demonstrates the significant potential of this compound as a therapeutic agent. While pterosupin, another compound from the plant, did not show the same level of activity, pterostilbene was also found to be effective.[7]

Quantitative Data Summary

The following table summarizes the comparative antihyperglycemic activity of key phenolic compounds isolated from P. marsupium.

| Compound | Animal Model | Administration | Observed Effect | Reference |

| This compound | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Significant reduction in blood glucose, comparable to metformin. | [7][8][11] |

| Pterostilbene | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Significant reduction in blood glucose, comparable to metformin. | [7][11] |

| Pterosupin | Streptozotocin-induced hyperglycemic rats | Intraperitoneal | Did not show significant blood glucose-lowering effect in the same study. | [7] |

| Ethyl Acetate Extract | Alloxan-induced diabetic rats | Oral | 36.95% reduction in blood glucose by day 7. | [12] |

Proposed Mechanism of Action

The extracts of P. marsupium are known to exert their antidiabetic effects through multiple mechanisms, including augmenting insulin secretion and enhancing insulin sensitivity.[6] While the specific pathway for this compound is under investigation, the mechanisms of related compounds from the plant suggest a plausible route of action involving cellular glucose uptake.

An isoflavone isolated from P. marsupium has been shown to upregulate the expression of Glucose Transporter Type 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13] GLUT4 is a critical protein responsible for transporting glucose from the bloodstream into muscle and fat cells, a process stimulated by insulin. The activation of the PI3K/Akt signaling pathway is a key step in the insulin-mediated translocation of GLUT4 to the cell membrane.[14] It is hypothesized that this compound may act through a similar pathway to enhance glucose uptake, thereby reducing blood glucose levels.

Visualization of Proposed Signaling Pathway

This diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of related compounds from Pterocarpus marsupium.

Conclusion and Future Directions

This compound, a benzofuranone isolated from the heartwood of Pterocarpus marsupium, stands out as a promising natural compound for the management of diabetes. Its discovery validates the plant's traditional use, and its potent antihyperglycemic activity, comparable to metformin, positions it as a strong candidate for further drug development. The detailed isolation protocol provides a foundation for researchers to obtain this compound for further study.

Future research should focus on elucidating the precise molecular mechanism of this compound's action, confirming its role in the PI3K/Akt/GLUT4 signaling pathway, and evaluating its long-term efficacy and safety in more advanced preclinical and clinical trials. Optimization of the extraction and purification processes will also be crucial for its potential commercialization as a pharmaceutical agent.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. phcogrev.com [phcogrev.com]

- 6. researchgate.net [researchgate.net]

- 7. journalejmp.com [journalejmp.com]

- 8. Preparation, Characterization and Evaluation of this compound–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirset.com [ijirset.com]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Upregulation of Glut-4 and PPAR gamma by an isoflavone from Pterocarpus marsupium on L6 myotubes: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]

Phytochemical Analysis of Pterocarpus marsupium Heartwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijaysar, has a long history of use in traditional medicine, particularly for the management of diabetes.[1][2] The heartwood of this deciduous tree is a rich reservoir of bioactive phytochemicals, which have been the focus of extensive scientific investigation for their therapeutic potential.[3][4] This technical guide provides an in-depth overview of the phytochemical analysis of Pterocarpus marsupium heartwood, consolidating quantitative data, detailed experimental protocols, and the molecular signaling pathways modulated by its key constituents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Phytochemical Composition

The heartwood of Pterocarpus marsupium contains a diverse array of phytochemicals, with phenolic compounds and flavonoids being the most prominent. The concentrations of these compounds can vary depending on the extraction solvent and method used.

Table 1: Total Phenolic and Flavonoid Content in Pterocarpus marsupium Heartwood Extracts

| Extract Type | Total Phenolic Content (mg/g of extract) | Standard Equivalent | Total Flavonoid Content (mg/g of extract) | Standard Equivalent | Reference(s) |

| Methanolic | 157.3 ± 10.219 | Gallic Acid (GAE) | 78.121 ± 3.190 | Rutin | [5][6] |

| Methanolic | 124.4 ± 4.6 | - | 485.5 ± 2.7 | - | [7][8] |

| Methanolic | 280 ± 0.47 | - | 620 ± 0.81 | - | [8][9] |

| Alcoholic | 90.9 ± 1.6 | Gallic Acid (GAE) | - | - | [10] |

| Ethanolic | 36.65 ± 0.90 | Tannic Acid | 56.30 ± 0.38 | Quercetin (QE) | [11] |

Table 2: In Vitro Biological Activities (IC50 Values) of Pterocarpus marsupium Heartwood Extracts

| Activity | Extract Type | IC50 (µg/mL) | Standard and IC50 (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | Methanolic | 12.4 | Ascorbic Acid (13.5) | [7][8] |

| DPPH Radical Scavenging | Aqueous | 138.3 | Ascorbic Acid (13.5) | [7][8] |

| ABTS Radical Scavenging | Methanolic | 3.9 | Ascorbic Acid (4.2) | [7][8] |

| ABTS Radical Scavenging | Aqueous | 47.8 | Ascorbic Acid (4.2) | [7][8] |

| Hydrogen Peroxide Scavenging | Alcoholic | 159.87 | Ascorbic Acid (66.72) | [10] |

| Advanced Glycation End-products (AGEs) Inhibition | Alcoholic | 55.39 | - | [10][12] |

| Sorbitol Accumulation Inhibition | Alcoholic | 151.00 | - | [10][12] |

| Rat Kidney Aldose Reductase Inhibition | Alcoholic | 195.88 | - | [10][12] |

| α-Amylase Inhibition | Methanolic | 48.20 | Acarbose (44.09) | [7][13] |

| α-Amylase Inhibition | Aqueous | 166.72 | Acarbose (44.09) | [7][13] |

| α-Glucosidase Inhibition | Methanolic | 48.12 | Acarbose (45.17) | [7][13] |

| α-Glucosidase Inhibition | Aqueous | 172.32 | Acarbose (45.17) | [7][13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and verifiable phytochemical analysis of Pterocarpus marsupium heartwood.

Plant Material Preparation and Extraction

-

Collection and Authentication : Collect healthy heartwood from Pterocarpus marsupium. Authenticate the plant material by a qualified botanist and deposit a voucher specimen in a herbarium.[5]

-

Drying and Powdering : Rinse the heartwood with distilled water and dry it in a hot-air oven at 40°C.[5] Grind the dried material into a fine powder.[5]

-

Soxhlet Extraction (Methanolic) :

-

Weigh 50 g of the powdered heartwood.

-

Place the powder in a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 5 hours at ambient temperature.[5]

-

After extraction, allow the solution to cool.

-

Filter the extract and concentrate it under reduced pressure at 35-38°C.[5]

-

Calculate the percentage yield and store the crude extract at 4°C.[5]

-

-

Maceration (Ethanolic) :

Phytochemical Screening

Perform qualitative tests on the extracts to identify the presence of various phytochemical classes such as alkaloids, flavonoids, phenols, saponins, tannins, and terpenoids.[15][16]

Quantitative Analysis

-

Prepare a stock solution of the plant extract.

-

Mix 1 mL of the sample solution with 1 mL of Folin-Ciocalteu reagent.[10]

-

After 3 minutes, add 3.0 mL of 2% sodium carbonate solution.[10]

-

Allow the mixture to stand for 2 hours with intermittent shaking.[10]

-

Measure the absorbance of the resulting blue color at 765 nm using a UV-VIS spectrophotometer.[10]

-

Use Gallic acid as a standard to create a calibration curve.[10]

-

Express the total phenolic content as mg of Gallic Acid Equivalents (GAE) per gram of extract.[10]

-

Add 1 mL of the extract or standard solution (quercetin) to a 10 mL volumetric flask containing 4 mL of distilled water.[17]

-

Add 0.30 mL of 5% sodium nitrite (NaNO₂) to the flask.[17]

-

After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃).[17]

-

After another 5 minutes, add 2 mL of 1M sodium hydroxide (NaOH).[17]

-

Make up the volume to 10 mL with distilled water.[17]

-

Mix the solution and measure the absorbance at 510 nm against a blank.[17]

-

Express the total flavonoid content as mg of Quercetin Equivalents (QE) per gram of extract.[17]

Chromatographic Analysis

-

Stationary Phase : Use pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[5]

-

Sample Application : Apply the sample and standard (e.g., Quercetin) as bands of 6.0 mm width using a CAMAG Linomat V applicator at a rate of 150 nL/s.[5]

-

Mobile Phase : A mixture of toluene, ethyl acetate, methanol, and formic acid (6:3:0.5:0.5, v/v/v/v).[5]

-

Development : Develop the plate up to a length of 80 mm in a twin-trough glass chamber saturated with the mobile phase for 30 minutes at room temperature.[5]

-

Detection and Scanning : Dry the plate with an air dryer and scan it at 254 nm and 366 nm.[5]

-

Instrument : Utilize a GC-MS system (e.g., Agilent Technologies 7890A GC system coupled with a 5975C VL MSD).

-

Column : Use a capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program :

-

Initial temperature: 50°C for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: 250°C for 10 minutes.

-

-

Injection : Inject 1 µL of the sample in splitless mode.

-

Mass Spectrometry :

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: 40-600 amu.

-

-

Compound Identification : Compare the mass spectra of the unknown components with the NIST library database.[18]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Phytochemical Analysis

Caption: Workflow for the phytochemical analysis of Pterocarpus marsupium heartwood.

PI3K/Akt Signaling Pathway in Glucose Uptake Modulated by Pterostilbene

Caption: Pterostilbene enhances glucose uptake via the PI3K/Akt signaling pathway.[1][10]

AMPK Signaling Pathway in Metabolic Regulation by Isoliquiritigenin

Caption: Isoliquiritigenin modulates metabolism through AMPK activation and mTORC1 inhibition.

Conclusion

The heartwood of Pterocarpus marsupium is a compelling source of bioactive compounds with significant therapeutic potential, particularly in the context of metabolic disorders like diabetes. This guide provides a foundational framework for the systematic phytochemical analysis of this valuable medicinal plant. The presented quantitative data underscores the richness of its phenolic and flavonoid content, which correlates with its potent antioxidant and anti-diabetic activities. The detailed experimental protocols offer a practical basis for conducting further research, ensuring reproducibility and standardization. Furthermore, the elucidation of the signaling pathways through which its key constituents, such as pterostilbene and isoliquiritigenin, exert their effects provides a deeper understanding of their mechanisms of action at the molecular level. This comprehensive information is vital for the continued exploration of Pterocarpus marsupium in the development of novel, evidence-based phytopharmaceuticals.

References

- 1. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Hypoglycemic effects and associated mechanisms of resveratrol and related stilbenes in diet - Food & Function (RSC Publishing) DOI:10.1039/D3FO04761J [pubs.rsc.org]

- 5. Isoliquiritigenin Alleviates Diabetic Kidney Disease via Oxidative Stress and the TLR4/NF-κB/NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoliquiritigenin attenuates acute renal injury through suppressing oxidative stress, fibrosis and JAK2/STAT3 pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pterocarpus marsupium extract found to help lower blood glucose in diabetic rodents [nutritioninsight.com]

- 10. Antidiabetic effects of pterostilbene through PI3K/Akt signal pathway in high fat diet and STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pterostilbene accelerates wound healing by modulating diabetes-induced estrogen receptor β suppression in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. scispace.com [scispace.com]

- 16. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoliquiritigenin alleviates diabetic symptoms via activating AMPK and inhibiting mTORC1 signaling in diet-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Marsupsin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Product

Abstract

Marsupsin, a novel benzofuranone isolated from the heartwood of Pterocarpus marsupium, has garnered significant attention within the scientific community for its potent antihyperglycemic and antihyperlipidemic properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical characteristics, and known biological activities. The document elucidates the putative signaling pathways through which this compound exerts its therapeutic effects and provides detailed experimental protocols for its extraction, isolation, and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Chemical Structure and Properties

This compound is chemically classified as a member of the 1-benzofurans.[1] Its systematic IUPAC name is 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one.[1]

Chemical Structure

The chemical structure of this compound is characterized by a benzofuranone core substituted with hydroxyl and methoxy groups, as well as a 4-hydroxybenzyl group at the C2 position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one[1] |

| Molecular Formula | C₁₆H₁₄O₆[1] |

| Molecular Weight | 302.28 g/mol [1] |

| CAS Number | 83889-80-9[1] |

| ChEBI ID | CHEBI:66680[1] |

| SMILES | COC1=CC(=O)C2=C(C=C(O)C=C2)OC1(O)CC3=CC=C(O)C=C3 |

| InChI | InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | Implied from melting point |

| Melting Point | 192°C - 205°C | [2] |

| UV-Vis (λmax) | 284 nm | [2] |

| Solubility | Apparent solubility determinable in water and n-octanol.[2] | [2] |

| Stability | Data not available | |

| pKa | Data not available |

FTIR Characteristic Bands: [2]

-

3408 cm⁻¹: O-H stretching (hydroxyl groups)

-

2937.4 cm⁻¹: C-H stretching (methylene group)

-

1602.7 cm⁻¹: C=O stretching (lactone moiety)

-

1512.1, 1456.2, 1355.9, 1259.4 cm⁻¹: Aromatic moieties

Biological Activities and Mechanism of Action

This compound has demonstrated significant potential as a therapeutic agent, primarily due to its antihyperglycemic and antihyperlipidemic activities.[1]

Antihyperglycemic Activity

Studies have shown that this compound can significantly lower blood glucose levels in hyperglycemic animal models, with an efficacy comparable to the standard antidiabetic drug, metformin.[3] While the precise mechanism is still under investigation, evidence suggests that the antihyperglycemic effect of compounds from Pterocarpus marsupium may be mediated through the potentiation of insulin signaling.

Putative Signaling Pathway:

The proposed mechanism involves the activation of the Insulin Receptor Substrate 1 (IRS1) - Phosphoinositide 3-Kinase (PI3K) - Akt (Protein Kinase B) signaling cascade. This pathway is central to insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. Activation of Akt leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating the transport of glucose from the bloodstream into the cells.

Caption: Proposed Antihyperglycemic Signaling Pathway of this compound.

Antihyperlipidemic Activity

This compound has also been shown to exert beneficial effects on lipid profiles. In animal models of hyperlipidemia, administration of an ethyl acetate extract of Pterocarpus marsupium heartwood, containing this compound, led to a significant reduction in serum triglyceride, total cholesterol, and LDL- and VLDL-cholesterol levels.[4]

Putative Mechanism of Action:

The antihyperlipidemic effects of related compounds have been linked to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Its activation leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the production of triglycerides.

Caption: Proposed Antihyperlipidemic Mechanism of Action of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Pterocarpus marsupium

The following protocol describes a general method for the extraction and isolation of this compound from the heartwood of Pterocarpus marsupium.

Caption: Workflow for the Extraction and Isolation of this compound.

Detailed Methodology:

-

Plant Material: Collect the heartwood of Pterocarpus marsupium. Dry the heartwood and grind it into a coarse powder.

-

Defatting: Defat the powdered heartwood by extraction with petroleum ether (60-80°C) in a Soxhlet apparatus. This step removes non-polar lipids and waxes.

-

Extraction: Subsequently, extract the defatted plant material with ethyl acetate in a Soxhlet apparatus.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.

-

Chromatographic Purification:

-

Subject the crude residue to column chromatography on silica gel.

-

Elute the column with a gradient of benzene and ethyl acetate.

-

This compound is typically eluted with a benzene-ethyl acetate (3:1) solvent system.

-

-

Characterization: Characterize the isolated compound using spectroscopic techniques such as UV-Vis, FTIR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity and purity.

Chemical Synthesis

A total synthesis of this compound has not been explicitly reported in the literature. However, general synthetic routes for the benzofuran-3(2H)-one core structure are available and could be adapted for the synthesis of this compound. These methods often involve:

-

Gold-catalyzed cycloisomerization of o-alkynyl phenols. [5]

-

Metal-free treatment of benzofurans with alcohols or acids. [5]

The synthesis of a complex molecule like this compound would require a multi-step process involving the strategic introduction of the various substituents onto the benzofuranone scaffold.

In Vivo Antihyperglycemic Assay (Streptozotocin-Induced Diabetic Rat Model)

-

Animal Model: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ).

-

Treatment: Administer this compound (dissolved in a suitable vehicle) intraperitoneally to the diabetic rats. A control group should receive the vehicle alone, and a positive control group should be treated with metformin.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after administration of the test compounds.

-

Data Analysis: Compare the blood glucose levels of the this compound-treated group with the control and metformin-treated groups to evaluate its antihyperglycemic activity.

In Vivo Antihyperlipidemic Assay (High-Fat Diet-Induced Hyperlipidemic Rat Model)

-

Animal Model: Induce hyperlipidemia in rats by feeding them a high-fat diet for a specified period.

-

Treatment: Administer this compound orally to the hyperlipidemic rats for a defined duration (e.g., 14 consecutive days).

-

Blood Sample Collection: At the end of the treatment period, collect blood samples from the rats.

-

Lipid Profile Analysis: Analyze the serum for total cholesterol, triglycerides, LDL-cholesterol, and VLDL-cholesterol levels.

-

Data Analysis: Compare the lipid profiles of the this compound-treated group with a control group to determine its antihyperlipidemic efficacy.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the management of metabolic disorders such as diabetes and hyperlipidemia. Its demonstrated antihyperglycemic and antihyperlipidemic activities, coupled with a plausible mechanism of action involving key metabolic signaling pathways, make it an attractive candidate for further investigation and drug development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound and the detailed signaling cascades it modulates.

-

Conducting comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile.

-

Developing a scalable and efficient total synthesis of this compound to ensure a consistent and reliable supply for further research and potential clinical applications.

-

Investigating the structure-activity relationships of this compound analogues to optimize its therapeutic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Fictional Molecule: Marsupsin

Disclaimer: The molecule "Marsupsin" appears to be a fictional substance. The following guide is a template generated to fulfill the user's request for a specific content structure and format. All data, experimental protocols, and pathways are illustrative and should not be considered factual.

Abstract

This document provides a comprehensive overview of the fictional protein this compound, a theoretical polypeptide discovered in the venom of the equally fictional Australian hopping spider (Araneus saltans). We will explore its natural sources, tissue distribution, and a hypothetical signaling pathway. This guide is intended for researchers and drug development professionals interested in the potential therapeutic applications of novel venom-derived peptides.

Natural Sources and Distribution

This compound is a 78-amino acid polypeptide exclusively found in the venom glands of the Australian hopping spider (Araneus saltans). Quantitative analysis of its distribution in various tissues of A. saltans reveals a high concentration in the venom glands and minimal presence elsewhere, suggesting a specialized role in predation.

Quantitative Distribution of this compound

The following table summarizes the concentration of this compound in various tissues, as determined by a fictional enzyme-linked immunosorbent assay (ELISA).

| Tissue Sample | This compound Concentration (ng/mg of total protein) | Standard Deviation |

| Venom Gland | 15.2 | ± 1.8 |

| Salivary Gland | 0.8 | ± 0.2 |

| Hemolymph | 0.1 | ± 0.05 |

| Muscle Tissue | < 0.01 | N/A |

| Neural Tissue | 0.3 | ± 0.1 |

Hypothetical Signaling Pathway

This compound is theorized to exert its effects by binding to the "this compound Receptor" (M-R), a G-protein coupled receptor (GPCR) on the surface of neuronal cells. This interaction is believed to trigger a downstream signaling cascade involving Protein Kinase C (PKC) and the subsequent modulation of ion channel activity.

Hypothetical signaling pathway of this compound.

Experimental Protocols

The following are illustrative protocols for the extraction and quantification of this compound.

Protocol: Extraction of this compound from Venom Glands

This protocol outlines a fictional method for isolating this compound.

-

Dissection: Dissect venom glands from 50 adult Araneus saltans specimens under a stereomicroscope.

-

Homogenization: Pool and homogenize the glands in 5 mL of ice-cold extraction buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Filtration: Collect the supernatant and pass it through a 0.22 µm syringe filter.

-

Purification: Apply the filtered supernatant to a size-exclusion chromatography column (e.g., Superdex 75) to separate proteins by size. Collect fractions corresponding to the molecular weight of this compound (approximately 9 kDa).

-

Verification: Confirm the presence and purity of this compound in the collected fractions using SDS-PAGE and Western Blot analysis with a fictional anti-Marsupsin antibody.

Workflow for this compound extraction.

Protocol: Quantification by ELISA

This protocol describes a fictional sandwich ELISA for quantifying this compound.

-

Coating: Coat a 96-well plate with a capture antibody (e.g., rabbit anti-Marsupsin) at 2 µg/mL in coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Blocking: Block the plate with 200 µL/well of blocking buffer (1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add 100 µL of a detection antibody (e.g., biotinylated mouse anti-Marsupsin) at 1 µg/mL and incubate for 1 hour.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of 1 M H₂SO₄.

-

Read Plate: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration based on the standard curve.

In Vitro Hypoglycemic Effects of Marsupsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsupsin, a phenolic compound isolated from the heartwood of Pterocarpus marsupium, has garnered significant attention for its potential antihyperglycemic properties. This technical guide provides a comprehensive overview of the available in vitro research on the hypoglycemic effects of this compound and related compounds from Pterocarpus marsupium. The data presented herein is intended to serve as a resource for researchers and professionals in the field of diabetes and drug development. It is important to note that much of the current in vitro research has been conducted using extracts of Pterocarpus marsupium rather than isolated this compound. Therefore, the presented data reflects the combined effects of various bioactive compounds within these extracts, including this compound, Pterostilbene, and others.

Core Mechanisms of Action

In vitro studies suggest that the hypoglycemic effects of Pterocarpus marsupium extracts, and by extension its active constituents like this compound, are mediated through two primary mechanisms:

-

Enhanced Glucose Uptake: Stimulation of glucose transport into peripheral cells, primarily muscle and fat cells, thereby reducing extracellular glucose concentrations.

-

Stimulation of Insulin Secretion: Promotion of insulin release from pancreatic β-cells.

Quantitative Data on In Vitro Hypoglycemic Effects

The following tables summarize the quantitative data from in vitro studies on the hypoglycemic effects of Pterocarpus marsupium extracts. It is crucial to reiterate that these results are not specific to isolated this compound but provide valuable insights into the potential activity of its constituent compounds.

Table 1: Effect of Pterocarpus marsupium Methanolic Extract on Glucose Uptake in HepG2 Cells

| Concentration (µg/mL) | Glucose Uptake Improvement |

| 23.43 - 93.75 | Effective in reducing oxyradicals |

| 93.75 | Efficiently improved glucose uptake |

Source: Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells[1]

Table 2: IC50 Values for α-Amylase and α-Glucosidase Inhibition by Pterocarpus marsupium Heartwood Extracts

| Extract | α-Amylase Inhibition IC50 (µg/mL) | α-Glucosidase Inhibition IC50 (µg/mL) |

| Aqueous Extract | 166.72 | 172.32 |

| Methanolic Extract | 48.20 | 48.12 |

| Acarbose (Standard) | 44.09 | 45.17 |

Source: In vitro & in silico study of hypoglycemic potential of Pterocarpus marsupium heartwood extract[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols for key in vitro assays used to evaluate hypoglycemic effects, based on standard laboratory practices.

Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of a compound to stimulate glucose transport into muscle cells.

a. Cell Culture and Differentiation:

-

L6 rat myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

For differentiation into myotubes, confluent cells are switched to DMEM with 2% horse serum for 4-6 days.

b. Glucose Uptake Measurement:

-

Differentiated myotubes are serum-starved for 3-4 hours in Krebs-Ringer Bicarbonate (KRB) buffer.

-

Cells are then treated with various concentrations of this compound (or extract) or insulin (positive control) for a specified period (e.g., 30 minutes).

-

Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for 10 minutes.

-

The reaction is stopped by washing with ice-cold KRB buffer.

-

Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of an inhibitor like cytochalasin B.

Insulin Secretion Assay in BRIN-BD11 Cells

This assay assesses the potential of a compound to stimulate insulin release from pancreatic β-cells.[3]

a. Cell Culture:

-

BRIN-BD11 cells, a glucose-responsive insulin-secreting cell line, are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[3]

b. Insulin Secretion Measurement:

-

Cells are seeded in 24-well plates and allowed to attach.

-

Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate buffer.

-

The buffer is then replaced with fresh buffer containing low glucose, high glucose, or high glucose plus various concentrations of this compound (or extract).

-

After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

-

The concentration of insulin in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathways

The hypoglycemic effects of Pterocarpus marsupium constituents are believed to be mediated through the modulation of key signaling pathways involved in glucose metabolism.

PI3K/Akt Signaling Pathway in Glucose Uptake

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for insulin-stimulated glucose uptake in muscle and adipose tissues.

Caption: PI3K/Akt signaling pathway for glucose uptake.

Experimental Workflow for In Vitro Glucose Uptake Assay

The following diagram illustrates a typical workflow for an in vitro glucose uptake experiment.

References

- 1. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro & in silico study of hypoglycemic potential of Pterocarpus marsupium heartwood extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Marsupsin: A Technical Guide

Disclaimer: This technical guide summarizes the initial toxicity screening data available for extracts of Pterocarpus marsupium, the botanical source of Marsupsin. As of the latest literature review, no dedicated toxicity studies on the isolated compound this compound were identified. The data presented herein, derived from studies on aqueous and other extracts of Pterocarpus marsupium heartwood, serves as a preliminary surrogate for assessing the toxicological profile of this compound. Researchers and drug development professionals are advised to conduct specific toxicity evaluations on the purified compound.

Executive Summary

This document provides a comprehensive overview of the initial toxicity assessment of extracts from Pterocarpus marsupium, the plant from which the bioactive compound this compound is derived. The available data from acute oral toxicity and genotoxicity studies indicate a low toxicity profile for these extracts. This guide presents key quantitative data in structured tables, details the experimental methodologies employed in the cited studies, and provides visualizations of the experimental workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound for its therapeutic potential.

Acute Oral Toxicity

Acute oral toxicity studies are fundamental in the preliminary safety evaluation of a new chemical entity. Multiple studies have been conducted on aqueous and other extracts of Pterocarpus marsupium heartwood to determine the median lethal dose (LD50) and observe any signs of toxicity.

Quantitative Data Summary

The following table summarizes the key findings from acute oral toxicity studies on Pterocarpus marsupium extracts.

| Test Substance | Animal Model | Doses Administered (mg/kg, p.o.) | Observation Period | LD50 (mg/kg) | Key Observations | Reference |

| Aqueous Extract of P. marsupium Heartwood | Albino Rats | 1000, 2000, 5000 | 14 days | >5000 | No mortality or toxic symptoms observed. Significant dose-dependent change in weight gain compared to the control group. | [1][2] |

| Petroleum Ether, Chloroform, Alcohol, and Water Extracts of P. marsupium Heartwood | Albino Wistar Female Rats | Up to 2000 | 24 hours | 2000 | No mortality or behavioral changes up to 2000 mg/kg. At 2000 mg/kg, 50% mortality was observed within 24 hours. | [3] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity studies on the aqueous extract of P. marsupium heartwood were conducted following the OECD Guideline 423.[1]

Test Animals: Albino rats (250–270 g) were used for the study.[1] The animals were housed in individual polypropylene cages under standard laboratory conditions (23°C ± 2°C, 12-hour light-dark cycle) with free access to food and water.[1]

Experimental Groups: The animals were divided into four groups (n=6 per group):

-

Group 1 (Control): Received 2 ml of distilled water orally.[2]

-

Group 2: Received a single oral dose of 1000 mg/kg of the aqueous extract.[2]

-

Group 3: Received a single oral dose of 2000 mg/kg of the aqueous extract.[2]

-

Group 4: Received a single oral dose of 5000 mg/kg of the aqueous extract.[2]

Procedure:

-

The aqueous extract was administered orally to the respective groups using an oral gavage tube.[1]

-

Animals were continuously observed for behavioral changes and signs of toxicity for the first 30 minutes post-administration, intermittently for the next 48 hours, and then once daily for 14 days.[1][2]

-

Body weight of the animals was recorded periodically throughout the study.[1][2]

Observations:

-

Mortality: No mortality was observed in any of the groups treated with the aqueous extract up to a dose of 5000 mg/kg.[1][2]

-

Clinical Signs: No toxic symptoms were exhibited by the animals.[1][2]

-

Body Weight: A significant (P < 0.05) dose-dependent decrease in weight gain was observed in rats treated with the plant extract compared to the control group.[1]

Experimental Workflow: Acute Oral Toxicity Study

Caption: Workflow for the acute oral toxicity study of Pterocarpus marsupium extract.

Genotoxicity Assessment

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A study on an extract of Pterocarpus marsupium was conducted to evaluate its genotoxic potential.

Summary of Findings

A study was undertaken to evaluate the genotoxicity of a Pterocarpus marsupium extract using both somatic and germ cells. The results from this study demonstrated that the extract by itself is not genotoxic.[4]

Experimental Protocol: Genotoxicity Assessment (General)

While the specific details of the genotoxicity assays for the Pterocarpus marsupium extract were not fully described in the available literature, a general methodology for such assessments often involves in vivo or in vitro tests like the micronucleus assay or the comet assay.

In Vivo Micronucleus Test (General Protocol): This test is widely used to screen for chromosome-breaking effects.[4]

-

Test System: Typically conducted in small mammals, such as mice or rats.

-

Administration: The test substance is administered, often sub-acutely.

-

Sample Collection: Bone marrow smears are prepared.

-

Analysis: The smears are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

Logical Workflow for Genotoxicity Screening

Caption: A logical workflow for the genotoxicity screening of a test substance.

Conclusion

The initial toxicity screening of extracts from Pterocarpus marsupium, the natural source of this compound, suggests a favorable safety profile. The aqueous extract exhibits a low acute oral toxicity, with an LD50 greater than 5000 mg/kg in rats.[1][2] Furthermore, preliminary genotoxicity assessment of a Pterocarpus marsupium extract indicated no genotoxic effects.[4] It is important to reiterate that these findings are based on extracts and not the isolated this compound. Therefore, dedicated toxicity studies on the purified this compound compound are imperative to definitively establish its safety profile for any potential clinical application. Future studies should include sub-chronic and chronic toxicity evaluations, as well as a comprehensive battery of safety pharmacology and genotoxicity tests on the isolated this compound.

References

Marsupsin: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsupsin, a novel benzofuranone, is a key bioactive phytochemical isolated from the heartwood of Pterocarpus marsupium Roxb., a tree with a rich history in traditional Ayurvedic medicine.[1] Known in Ayurveda as 'Vijaysar' or 'Bija', various parts of this plant, particularly the heartwood, have been utilized for centuries to manage a spectrum of ailments, most notably diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of this compound, its chemical properties, traditional applications, and its modern pharmacological validation, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into its therapeutic potential.

Chemical and Physical Properties of this compound

This compound is a phenolic compound classified as a member of the 1-benzofuran class.[4] Its structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one | [4] |

| Molecular Formula | C₁₆H₁₄O₆ | [4] |

| Molecular Weight | 302.28 g/mol | [4] |

| Class | 1-Benzofurans, Polyphenol | [4] |

| Source | Heartwood of Pterocarpus marsupium | [4] |

| Reported Activities | Antihyperglycemic, Antihyperlipidemic, Anti-inflammatory | [4][5] |

Role in Traditional Medicine

Pterocarpus marsupium, the natural source of this compound, has been a cornerstone of traditional Indian medicine, particularly Ayurveda, for thousands of years.[2] The heartwood, bark, and resin of the tree are the primary components used for their therapeutic properties.[1] Traditionally, it has been employed to treat a wide array of conditions, including diarrhea, skin diseases, and inflammation.[2] However, its most prominent traditional application is in the management of "madhumeha," the Ayurvedic term for diabetes mellitus.[2][3] A traditional method of administration involves drinking water that has been left overnight in a tumbler carved from the heartwood of the Pterocarpus marsupium tree.[6]

Pharmacological Activities and Mechanisms of Action

Modern scientific investigations have begun to validate the traditional uses of Pterocarpus marsupium and its active constituents like this compound. The primary areas of pharmacological interest are its anti-diabetic and anti-inflammatory effects.

Anti-diabetic Activity

This compound has demonstrated significant antihyperglycemic effects, with studies indicating its efficacy is comparable to the well-established anti-diabetic drug, metformin. The primary mechanism underlying this activity appears to be the potentiation of insulin signaling and enhancement of glucose uptake in peripheral tissues, particularly skeletal muscle.

Recent research has elucidated that this compound exerts its anti-diabetic effects by activating the IRS1-PI3K-AKT-GLUT4 signaling pathway in skeletal muscle cells.[1] This pathway is central to insulin-mediated glucose uptake.

-

Insulin Receptor Substrate 1 (IRS1): Upon insulin binding to its receptor, IRS1 is phosphorylated, initiating the downstream signaling cascade.

-

Phosphoinositide 3-kinase (PI3K): Activated IRS1 recruits and activates PI3K.

-

Protein Kinase B (Akt): PI3K activation leads to the phosphorylation and activation of Akt.

-

Glucose Transporter Type 4 (GLUT4): Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the cell membrane. This increases the number of glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.[7]

This compound has been shown to upregulate the expression and phosphorylation of IRS1, PI3K, and Akt, leading to enhanced GLUT4 translocation and consequently, increased glucose uptake by skeletal muscle cells.[1]

digraph "Marsupsin_Insulin_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Node Definitions

this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"];

IRS1 [label="IRS1", fillcolor="#FBBC05", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];

AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];

GLUT4_vesicle [label="GLUT4 Vesicle\n(intracellular)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

GLUT4_membrane [label="GLUT4 Translocation\nto Membrane", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

GlucoseUptake [label="Increased\nGlucose Uptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions

this compound -> InsulinReceptor [label="Activates", color="#4285F4", fontcolor="#4285F4"];

InsulinReceptor -> IRS1 [label="Phosphorylates", color="#202124"];

IRS1 -> PI3K [label="Activates", color="#202124"];

PI3K -> AKT [label="Activates", color="#202124"];

AKT -> GLUT4_vesicle [label="Promotes\nTranslocation", color="#202124"];

GLUT4_vesicle -> GLUT4_membrane [color="#34A853"];

GLUT4_membrane -> GlucoseUptake [color="#34A853"];

// Styling

{rank=same; this compound; InsulinReceptor;}

}

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and COX-2.

The following table summarizes the quantitative effects of Pterocarpus marsupium extracts on inflammatory markers.

Parameter Treatment Model Result Reference PGE₂ Production P. marsupium extract LPS-stimulated human peripheral blood mononuclear cells IC₅₀ = 3.2 ± 1.3 µg/mL [2] COX-2 Activity P. marsupium extract Whole blood assay Selective inhibition of COX-2 [2] TNF-α Levels Aqueous extract of P. marsupium (100 & 200 mg/kg) Type 2 diabetic rats Significant (P < 0.001) decrease in elevated TNF-α levels [8] Paw Edema Methanolic extract of P. marsupium (50 mg/kg) Carrageenan-induced rat paw edema Significant reduction in paw edema [9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Pterocarpus marsupium extracts.

Isolation and Purification of this compound from Pterocarpus marsupium Heartwood

This protocol describes a general method for the extraction and isolation of this compound.

-

Preparation of Plant Material: The heartwood of Pterocarpus marsupium is shade-dried and then pulverized into a coarse powder.

-

Extraction:

-

The powdered heartwood is extracted with 70% methanol (MeOH) at room temperature.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction, which contains this compound, is collected.[6]

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

Further purification can be achieved by repeated column chromatography or by using techniques like Sephadex LH-20 chromatography.[8]

-

Characterization: The purified this compound is characterized by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.

In Vivo Anti-diabetic Activity Assessment in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats and the subsequent evaluation of the anti-diabetic effects of a test compound like this compound.

```dot

digraph "Anti_Diabetic_Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Node Definitions

Acclimatization [label="Animal Acclimatization\n(Wistar rats, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"];

Fasting [label="Overnight Fasting", fillcolor="#F1F3F4", fontcolor="#202124"];

DiabetesInduction [label="Induction of Diabetes\n(Single i.p. injection of STZ, 50-60 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Confirmation [label="Confirmation of Diabetes\n(Blood glucose > 250 mg/dL after 72h)", fillcolor="#FBBC05", fontcolor="#202124"];

Grouping [label="Animal Grouping\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"];

Treatment [label="Daily Oral Administration\n(Vehicle, Standard Drug, Test Compound)\nfor 21-28 days", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Monitoring [label="Monitoring\n(Body weight, food & water intake)", fillcolor="#F1F3F4", fontcolor="#202124"];

BloodSampling [label="Periodic Blood Sampling\n(e.g., Day 0, 7, 14, 21, 28)", fillcolor="#FBBC05", fontcolor="#202124"];

BiochemicalAnalysis [label="Biochemical Analysis\n(Fasting blood glucose, lipid profile, insulin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Histopathology [label="Histopathological Examination\n(Pancreas)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DataAnalysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions

Acclimatization -> Fasting;

Fasting -> DiabetesInduction;

DiabetesInduction -> Confirmation;

Confirmation -> Grouping;

Grouping -> Treatment;

Treatment -> Monitoring [style=dashed];

Treatment -> BloodSampling;

BloodSampling -> BiochemicalAnalysis;

Treatment -> Histopathology [label="At end of study"];

BiochemicalAnalysis -> DataAnalysis;

Histopathology -> DataAnalysis;

}```

Figure 3: Experimental workflow for in vivo anti-diabetic activity assessment.

-

Animal Model: Male Wistar rats (180-220 g) are used. They are acclimatized to laboratory conditions for at least one week.

-

Induction of Diabetes:

-

Rats are fasted overnight prior to induction.

-

A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.

-

Confirmation of Diabetes: After 72 hours, blood is collected from the tail vein, and blood glucose levels are measured. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.

-

Experimental Groups:

-

Group I: Normal control (receives vehicle only).

-

Group II: Diabetic control (receives vehicle only).

-

Group III: Standard drug (e.g., Glibenclamide or Metformin, orally).

-

Group IV: Test compound (e.g., this compound, orally at a specific dose).

-

Group V: Test compound (e.g., this compound, orally at a different dose).

-

Treatment: The respective treatments are administered orally once daily for a period of 21 to 28 days.

-

Parameters Measured:

-

Fasting blood glucose levels are measured at regular intervals (e.g., weekly).

-

Body weight, food, and water intake are monitored throughout the study.

-

At the end of the study, blood is collected for the analysis of serum lipid profile (total cholesterol, triglycerides, HDL, LDL) and insulin levels.

-

The pancreas may be dissected for histopathological examination to assess the effect on β-cell integrity.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.

-

Cell Culture: L6 myoblasts are cultured in a suitable medium and induced to differentiate into myotubes.

-

Induction of Insulin Resistance (Optional): To mimic a diabetic state, differentiated L6 myotubes can be treated with high insulin concentrations to induce insulin resistance.

[1]3. Treatment: The cells are then treated with the test compound (this compound) at various concentrations for a specified period.

-

Glucose Uptake Measurement:

-

The cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).

-

After incubation, the cells are washed to remove excess 2-NBDG.

-

The fluorescence intensity inside the cells is measured using a fluorescence plate reader or flow cytometry, which is proportional to the amount of glucose taken up by the cells.

-

Data Analysis: The glucose uptake in treated cells is compared to that in untreated control cells and cells treated with a positive control like insulin.

Conclusion and Future Directions

This compound, a bioactive compound from the traditionally used medicinal plant Pterocarpus marsupium, demonstrates significant potential as a therapeutic agent, particularly for the management of type 2 diabetes and inflammatory conditions. Its ability to enhance insulin sensitivity through the IRS1-PI3K-AKT-GLUT4 signaling pathway and to suppress inflammatory mediators provides a strong scientific basis for its traditional use.

For drug development professionals, this compound represents a promising natural lead compound. Further research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of pure this compound.

-

Clinical Trials: Well-designed clinical trials are necessary to establish the efficacy and safety of this compound in human subjects.

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound with improved potency and selectivity.

-

Elucidation of Anti-inflammatory Mechanisms: Further investigation is needed to precisely delineate the molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

The comprehensive data presented in this guide underscores the value of integrating traditional knowledge with modern scientific investigation in the quest for novel therapeutics. This compound stands as a compelling example of a natural product with the potential to be developed into a valuable medicine for pressing global health challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 inhibition by a Pterocarpus marsupium extract characterized by pterostilbene, and its activity in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotechnological Advances in Pharmacognosy and In Vitro Manipulation of Pterocarpus marsupium Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. phcogrev.com [phcogrev.com]

- 7. Glucose transporter 4 translocation and glucose uptake by selected traditional medicinal preparations | Moale | Journal of Medicinal Plants for Economic Development [jomped.org]

- 8. researchgate.net [researchgate.net]

- 9. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Ethnobotanical and Pharmacological Significance of Pterocarpus marsupium Roxb.

Abstract

Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijaysar, is a deciduous tree belonging to the Fabaceae family with a rich history in traditional medicine systems, particularly Ayurveda.[1] For centuries, various parts of this plant, including the heartwood, bark, leaves, and gum, have been utilized to treat a multitude of ailments, most notably diabetes mellitus.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical applications of P. marsupium, its diverse phytochemical constituents, and the pharmacological activities that have been validated through modern scientific investigation. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development by presenting detailed experimental protocols, quantitative data in structured tables, and visualizations of key biological pathways and experimental workflows. The extensive pharmacological evidence, particularly for its anti-diabetic, anti-inflammatory, antioxidant, and anticancer properties, underscores its potential as a source for novel therapeutic agents.[2][3]

Introduction

Pterocarpus marsupium is a medium to large-sized deciduous tree native to India, Nepal, and Sri Lanka.[2][4] It is characterized by its rough, grey, and longitudinally fissured bark and the secretion of a blood-red gum-resin known as "Kino."[1] In traditional Indian medicine, particularly Ayurveda, P. marsupium is classified as a "Rasayana," a group of herbal remedies known for their rejuvenating and immunomodulatory properties.[1] The heartwood, which is golden yellow, is of particular medicinal importance and has been traditionally used to manage diabetes; in a unique method of administration, water is left overnight in tumblers made from the wood and consumed in the morning.[5][6] This guide synthesizes traditional knowledge with contemporary scientific research to provide a detailed overview of this significant medicinal plant.

Ethnobotanical Uses

The therapeutic applications of P. marsupium are extensive and vary based on the part of the plant used. The heartwood is the most celebrated part, primarily for its anti-diabetic properties.[1][5] The gum-resin, bark, leaves, and flowers also possess distinct medicinal uses.[1][2]

Table 1: Summary of Traditional Ethnobotanical Uses of Pterocarpus marsupium

| Plant Part | Traditional Medicinal Uses | References |

| Heartwood | Diabetes, inflammation, skin diseases (leprosy, leucoderma), diarrhea, cough, bronchitis, passive hemorrhage, fractures, bruises, and as an astringent and anodyne.[1][2][3] | |

| Bark | Astringent, fevers, toothaches, cholera, dysentery, urinary complaints, glandular tumors, and as an abortifacient.[1][2] | |

| Gum-Kino | Diarrhea, dysentery, leucorrhoea, and passive hemorrhages.[1][7] | |

| Leaves | Skin conditions, sores, boils, fractures, diarrhea, and stomach discomfort.[2] | |

| Flowers | Stomach-aches, fever, and skin conditions.[1][6] |

Phytochemistry

The diverse pharmacological activities of P. marsupium are attributed to its rich and complex phytochemical profile. The plant is a significant source of flavonoids, tannins, stilbenes, and terpenoids.[1][2] Key bioactive compounds have been isolated and identified from various parts of the plant.

Table 2: Major Phytochemical Constituents of Pterocarpus marsupium

| Chemical Class | Major Compounds | Plant Part(s) | References |

| Stilbenoids | Pterostilbene, Resveratrol | Heartwood | [8][9][10] |

| Flavonoids | (-)-Epicatechin, Liquiritigenin, Isoliquiritigenin, Marsupsin, Pterosupin, Naringenin | Heartwood, Bark | [5][10][11] |

| Tannins | Kinotannic acid | Gum-Kino | [10] |

| Terpenoids | β-Eudesmol, Lupeol, Marsupol | Heartwood, Bark | [10] |

| Glycosides | 7,8,4'-trihydroxy-3',5'-dimethoxy flavanone-4'-O-beta-D glucopyranoside | Roots | [1][11] |

| Phenolic Acids | p-hydroxybenzaldehyde | Heartwood | [5] |

| Sterols | β-Sitosterol, Stigmasterol | Bark | [1] |

Pharmacological Activities

Scientific investigations have substantiated many of the traditional claims associated with P. marsupium, revealing a broad spectrum of pharmacological effects.

Anti-diabetic Activity

The most extensively studied property of P. marsupium is its anti-diabetic effect. Multiple studies have demonstrated its ability to lower blood glucose levels, protect and regenerate pancreatic β-cells, and improve insulin sensitivity.[1][3] The mechanisms underlying these effects are multifaceted.

-

Insulin Secretion and Sensitivity: Aqueous and ethanolic extracts of the heartwood and bark have been shown to increase serum insulin concentrations in diabetic animal models.[4] A high molecular weight fraction of the aqueous extract has demonstrated potent insulinotrophic (stimulating insulin secretion) and insulin-like properties.[4]

-

Enzyme Inhibition: Extracts from the plant's latex have shown strong inhibitory effects on α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates, which helps in reducing postprandial hyperglycemia.[4]

-

Signaling Pathway Modulation: The anti-diabetic effects are also mediated through the modulation of key signaling pathways. Trans-pterostilbene has been shown to exert its anti-diabetic effect via the PI3K/Akt signaling pathway.[12] Furthermore, methanolic extracts and isolated isoflavones can induce the expression of PPAR-γ, a nuclear receptor that regulates glucose metabolism and insulin sensitivity.[4][7]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including diabetes and cancer. P. marsupium extracts exhibit significant anti-inflammatory and antioxidant properties.[2][3] Pterostilbene has been shown to inhibit the production of prostaglandin E2 (PGE2) and demonstrates selective inhibitory activity on COX-1/2 enzymes.[2] Aqueous extracts can also decrease the levels of the inflammatory cytokine TNF-α in diabetic rats.[13] The antioxidant effects are attributed to the high content of phenolic and flavonoid compounds, which are potent scavengers of free radicals.[12][14]

Anticancer Activity

Emerging evidence suggests the potential of P. marsupium in cancer therapy. Pterostilbene, a key stilbenoid in the plant, has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and oral squamous cell carcinoma (OSCC).[15][16][17] The proposed mechanism involves the induction of apoptosis through the production of reactive oxygen species (ROS), inhibition of cell proliferation factors like Akt and Bcl-2, and induction of mitochondrial apoptotic signals such as Bax and caspases.[17][18]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a basis for dose-response relationships and comparative efficacy.

Table 3: In Vitro Efficacy of Pterocarpus marsupium Extracts and Compounds

| Assay | Cell Line / Target | Extract / Compound | IC50 Value | References |

| Anticancer | PC-3 (Prostate) | Chloroform Extract | 70.23 µg/mL | [15] |

| PC-3 (Prostate) | Ethanol Extract | 79.02 µg/mL | [15] | |

| HeLa (Cervical) | Chloroform Extract | 48.13 µg/mL | [15] | |

| HeLa (Cervical) | Ethanol Extract | 59.87 µg/mL | [15] | |

| SCC29b (Oral) | Gold Nanoparticles | 25 ± 1.2 µg/mL | [16][18] | |

| OECM-1 (Oral) | Gold Nanoparticles | 45 ± 1.5 µg/mL | [16][18] | |

| SCC154 (Oral) | Gold Nanoparticles | 75 ± 2.1 µg/mL | [16][18] | |

| Enzyme Inhibition | α-amylase | Latex Extract | 2.97 µg/mL | [4] |

| α-glucosidase | Latex Extract | 0.54 µg/mL | [4] |

Table 4: In Vivo Efficacy of Pterocarpus marsupium in Animal Models

| Animal Model | Condition | Extract / Compound | Dose | Duration | Key Outcome | References |

| Alloxan-induced diabetic rats | Diabetes | Ethanol Bark Extract | 150 mg/kg/day | 14 days | Significant reduction in blood glucose. | [4] |

| Alloxan-induced diabetic rats | Diabetes | Aqueous Heartwood Extract | 250 mg/kg/day | - | Hypoglycemic effect observed. | [4][19] |

| STZ-induced diabetic rats | Diabetes | Aqueous Bark Extract | 1 g/kg/day | 30 days | 60% decrease in blood glucose. | [4] |

| STZ-induced neonatal rats | Type 2 Diabetes | Aqueous Heartwood Extract | 100 & 200 mg/kg/day | 4 weeks | Significant decrease in fasting blood glucose and TNF-α. | [13] |

| Wistar rats | Acute Toxicity | Aqueous Heartwood Extract | Up to 5000 mg/kg | 14 days | No mortality or toxic symptoms observed (LD50 >5000 mg/kg). | [20] |

Table 5: Human Clinical Trial Data for Pterocarpus marsupium

| Study Design | Condition | Intervention | Dose | Duration | Key Outcome | References |

| Flexible dose, double-blind, multicenter, randomized controlled trial | Type 2 Diabetes | Heartwood | 2-4 g/day | 36 weeks | Glycemic control comparable to Tolbutamide (standard drug). | [4][21] |

| Clinical Study | Non-obese Diabetes | Heartwood | 2-4 g/day | 12 weeks | Lowered fasting and postprandial blood glucose in 69% of patients. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of P. marsupium, serving as a reference for protocol design and replication.

Protocol for Solvent Extraction of Heartwood

This protocol describes a standard Soxhlet extraction method for obtaining crude extracts for phytochemical and pharmacological analysis.

-

Plant Material Preparation: Collect healthy heartwood of P. marsupium. Clean the material with distilled water and dry it in a hot-air oven at 40°C until a constant weight is achieved. Grind the dried heartwood into a fine powder.[12]

-

Soxhlet Extraction: Place 50 g of the fine powder into a thimble and insert it into a Soxhlet apparatus.[12] Add 500 mL of the desired solvent (e.g., methanol, ethanol, or water) to the round-bottom flask.[12]

-

Extraction Process: Heat the solvent to its boiling point. Allow the extraction to proceed for a specified duration (e.g., 5-24 hours), ensuring continuous cycling of the solvent.[12][14]

-

Solvent Evaporation: After extraction, allow the apparatus to cool. Filter the extract to remove any solid plant material. Concentrate the filtrate using a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35-40°C) to obtain the crude extract.[12][14]

-

Yield Calculation and Storage: Calculate the percentage yield of the crude extract. Store the dried extract in an airtight container at 4°C for future experiments.[12]

Protocol for In Vitro Anticancer MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of plant extracts on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., PC-3, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare various concentrations of the P. marsupium extract (e.g., chloroform or ethanol extract) in the culture medium. Replace the old medium in the wells with the medium containing the different extract concentrations. Include a control group with untreated cells.[15]

-

Incubation: Incubate the treated plates for a specified period (e.g., 24-48 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density (absorbance) of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell inhibition for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth.[15]

Protocol for Induction of Type 2 Diabetes in a Neonatal Rat Model

This protocol describes a common method for inducing type 2 diabetes in rats for in vivo pharmacological studies.

-

Animal Model: Use neonatal Wistar rat pups (2 days old).[13]

-

Streptozotocin (STZ) Injection: On the second day after birth, administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 90 mg/kg body weight. STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas.[13]

-

Diabetes Development: Allow the rats to grow. The partial destruction of β-cells in the neonatal stage leads to the development of a diabetic condition that resembles type 2 diabetes as the animals mature.

-

Confirmation of Diabetes: After a period of development (e.g., 12-14 weeks), confirm the diabetic state by measuring fasting blood glucose levels. Rats with fasting blood glucose levels significantly higher than normal control animals are considered diabetic and are selected for the study.[13]

-

Treatment Administration: Divide the diabetic rats into groups. Administer the aqueous extract of P. marsupium orally at the desired doses (e.g., 100 and 200 mg/kg) daily for a specified period (e.g., 4 weeks). Include a diabetic control group (receiving vehicle) and a positive control group (receiving a standard anti-diabetic drug like Gliclazide).[13]

-

Parameter Analysis: At the end of the treatment period, collect blood samples to analyze parameters such as fasting blood glucose, postprandial blood glucose, and serum levels of inflammatory markers like TNF-α.[13]

Conclusion and Future Perspectives